molecular formula C16H13FN2OS B11596610 2-[(2-Fluorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole

2-[(2-Fluorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B11596610
M. Wt: 300.4 g/mol
InChI Key: AOOGMVPVDBJWOO-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of fluorine and sulfur atoms in its structure can impart unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable precursors such as halogenated aromatic compounds and thiols.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The unique electronic properties of the compound make it suitable for use in the development of organic semiconductors, light-emitting diodes, and other electronic materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE include other oxadiazole derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but can exhibit different biological activities or physical properties depending on the nature and position of the substituents. Examples of similar compounds include:

  • 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
  • 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone

The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13FN2OS/c1-11-6-2-4-8-13(11)15-18-19-16(20-15)21-10-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3

InChI Key

AOOGMVPVDBJWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3F

Origin of Product

United States

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